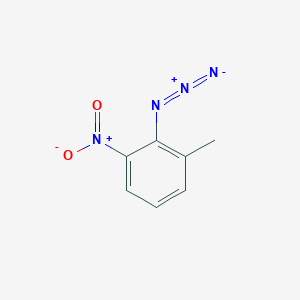

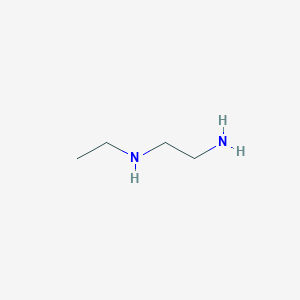

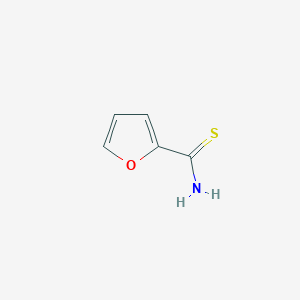

![molecular formula C34H16 B093916 Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene CAS No. 187-94-0](/img/structure/B93916.png)

Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene

描述

Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene is a polycyclic aromatic hydrocarbon with the molecular formula C34H16 . It has an average mass of 424.491 Da and a monoisotopic mass of 424.125214 Da .

Synthesis Analysis

The synthesis of molecular nanographenes composed of two orthogonal dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene (DBPP) moieties covalently connected through a tetrafluorobenzene ring has been described . The reaction occurs exclusively in an intramolecular fashion without the formation of organic side products .Molecular Structure Analysis

The molecular structure of Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene can be viewed using Java or Javascript . The rotational barrier involving the two DBPPs is hampered by the occurrence of additional noncovalent interactions between the closest aryl groups of both DBPPs .Physical And Chemical Properties Analysis

Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene has a molecular weight of 424.4908 . Its ionization energy is 6.82 ± 0.02 eV .科学研究应用

Chiral Molecular Nanographenes : DBPP was synthesized in a helical arrangement, resulting in chiral molecular nanographenes. These compounds exhibit significant fluorescent behavior and electroactive characteristics (Izquierdo-García et al., 2021).

Crystal Packing of PAHs : Research on DBPP's oxidative cyclodehydrogenation provided insights into the reaction course and the effect of heat treatment on the morphology and crystal structure of PAHs (Kübel et al., 2000).

Oxidation Studies : The oxidation behavior of DBPP dianions was investigated, highlighting the reaction with oxygen and the formation of specific derivatives. This study provided insights into cyclic conjugation and structural characteristics of benzenoid dianions (Gutman, 1999).

Solvent Polarity Probes : The fluorescence emission spectra of DBPP in various solvents were studied, indicating its potential as a solvent polarity probe. This research contributes to understanding the interactions between PAHs and solvents (Tucker et al., 1991).

Mass Spectral Analysis : The mass spectra of DBPP and other violanthrenes were analyzed to understand the effect of overcrowding in condensed aromatic rings (Ueda et al., 1983).

Aromaticity with Embedded Heterocycles : A study explored the effects of different heteroelements embedded in DBPP on local aromaticities, providing valuable insights into the structural chemistry of PAHs (Szűcs et al., 2015).

Synthesis and Electronic Properties : The synthesis of DBPP via chemoselective C-O arylation of dimethoxyanthraquinones was reported. The study also highlighted the hole-transporting characteristics of these PAHs, relevant for organic electronics (Suzuki et al., 2017).

Synthesis of Extended PAHs : The synthesis of extended PAHs, including DBPP, was achieved through oxidative spirocyclization, revealing potential applications in organic electronics and graphene segments (Zhang et al., 2017).

Photosensitizer in Photocatalytic Water Reduction : DBPP derivatives were used as N ligands in copper complexes, applied as photosensitizers in photocatalytic water reduction systems. This application highlights the potential of DBPP in energy conversion and storage (Luo et al., 2016).

Structural Determination and Analysis : The structural determination of DBPP and its analogs was achieved, providing insights into planarity and molecular orbital calculations, crucial for understanding their chemical behavior (Kimura et al., 1994).

属性

IUPAC Name |

decacyclo[20.12.0.02,11.03,8.04,33.012,21.015,20.019,24.023,28.029,34]tetratriaconta-1,3(8),4,6,9,11,13,15(20),16,18,21,23,25,27,29,31,33-heptadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H16/c1-5-17-13-15-25-26-16-14-18-6-2-8-20-22-10-4-12-24-23-11-3-9-21-19(7-1)27(17)31(25)33(29(21)23)34(30(22)24)32(26)28(18)20/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRZAQAOKNVQQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C6=CC=CC7=C6C8=C9C(=C(C3=C58)C=C2)C=CC1=C9C7=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171965 | |

| Record name | Dibenzo(fg,ij)phenanthro(2,1,10,9,8,7-pqrstuv)pentaphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene | |

CAS RN |

187-94-0 | |

| Record name | Dibenzo(fg,ij)phenanthro(2,1,10,9,8,7-pqrstuv)pentaphene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000187940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(fg,ij)phenanthro(2,1,10,9,8,7-pqrstuv)pentaphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

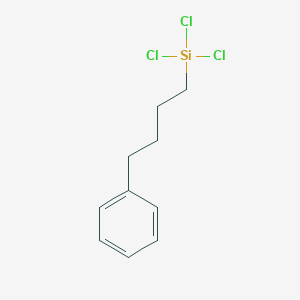

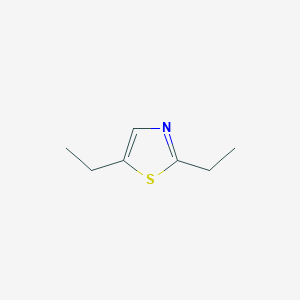

![3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B93833.png)

![9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)-](/img/structure/B93844.png)